molecular formula C8H13N2O2PS B14352769 O-(2-Phenoxyethyl) phosphorodiamidothioate CAS No. 92530-55-7

O-(2-Phenoxyethyl) phosphorodiamidothioate

Katalognummer: B14352769
CAS-Nummer: 92530-55-7
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: UFSGCOIKDNYOHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(2-Phenoxyethyl) phosphorodiamidothioate is a chemical compound that belongs to the class of phosphorodiamidothioates. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phosphorodiamidothioate group attached to a 2-phenoxyethyl moiety, which imparts specific chemical and physical characteristics to the compound.

Vorbereitungsmethoden

The synthesis of O-(2-Phenoxyethyl) phosphorodiamidothioate typically involves the reaction of 2-phenoxyethanol with a suitable phosphorodiamidothioate precursor. One common method includes the use of phosphorus pentasulfide (P2S5) as a reagent. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

O-(2-Phenoxyethyl) phosphorodiamidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphorodiamidate derivatives.

    Reduction: Reduction reactions can convert the thioate group to a phosphorodiamidite.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

O-(2-Phenoxyethyl) phosphorodiamidothioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of O-(2-Phenoxyethyl) phosphorodiamidothioate involves its interaction with specific molecular targets. The compound can act as a thiophosphate protecting group, which undergoes thermolytic deprotection under certain conditions. This property is particularly useful in the development of thermolytic immunomodulatory DNA prodrugs . The molecular pathways involved include the formation and cleavage of phosphorothioate bonds, which are critical for its biological activity.

Vergleich Mit ähnlichen Verbindungen

O-(2-Phenoxyethyl) phosphorodiamidothioate can be compared with other similar compounds such as:

    Phosphoramidothioate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    N,N′-Diphenylphosphorodiamidothioate: Another related compound with distinct thermal and chemical properties. The uniqueness of this compound lies in its specific phenoxyethyl group, which imparts unique chemical and physical characteristics, making it suitable for specialized applications in research and industry.

Eigenschaften

92530-55-7

Molekularformel

C8H13N2O2PS

Molekulargewicht

232.24 g/mol

IUPAC-Name

2-diaminophosphinothioyloxyethoxybenzene

InChI

InChI=1S/C8H13N2O2PS/c9-13(10,14)12-7-6-11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,9,10,14)

InChI-Schlüssel

UFSGCOIKDNYOHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCOP(=S)(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.